molecular formula C14H25Cl2N3O2S B1448424 [2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride CAS No. 1923088-40-7

[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1448424
CAS No.: 1923088-40-7
M. Wt: 370.3 g/mol
InChI Key: UMDLEMMACBKWOP-UHFFFAOYSA-N
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Description

[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N3O2S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Interaction

  • Fused 2-Benzazepine Derivatives Synthesis : A study demonstrates the synthesis of fused 2-benzazepine derivatives through a process involving the tert-amino effect, which could have implications for designing molecules with similar structures to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride for pharmaceutical applications (Gorulya et al., 2011).

  • Cu(II) Complex Formation : Research on Schiff base ligands derived from unsymmetrical tripodal amines, including structures analogous to the compound of interest, investigates their potential in forming Cu(II) complexes, which may be relevant for catalytic and pharmaceutical research (Keypour et al., 2015).

  • Stannyl Radical-Mediated Cleavage : A methodology for the removal of the synthetically useful sulfone moiety from compounds including those containing pyridin-2-ylsulfonyl structures, offering insights into synthetic strategies that could be applied to the compound (Wnuk et al., 2000).

Potential Biological Activities

  • Tetrahydrofuranylmethylamines Biological Activities : Research into tetrahydrofuran-2-ylmethylamines, by extension, could provide insight into the biological activities of structurally related compounds, including interactions with nicotinic acetylcholine receptor subtypes, which might suggest potential therapeutic uses for 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride (Limbeck & Gündisch, 2003).

These studies indicate a broad range of scientific applications for compounds structurally similar to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride, from synthetic chemistry techniques to potential biological applications. The research highlights the importance of chemical synthesis methods and the study of compound interactions, which could inform future studies on the specific compound .

Properties

IUPAC Name

2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S.2ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;;/h5-7,12,16H,1-4,8-11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDLEMMACBKWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride

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